molecular formula C9H18N2O B582361 1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one CAS No. 1268522-23-1

1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one

Cat. No.: B582361
CAS No.: 1268522-23-1
M. Wt: 170.256
InChI Key: PEZZPKJFKHGXOA-SSDOTTSWSA-N
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Description

This chiral piperidine-based compound, 1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one, serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and pharmacological research. Its structure, featuring a piperidine ring and a stereocentre, is frequently explored in the development of novel ligands for central nervous system targets. Piperidine and piperazine-based scaffolds are of significant interest in neuroscience, particularly in the search for new compounds with high affinity for sigma receptors (σ1R), which are implicated in neuropathic pain, neurodegenerative diseases, and psychiatric disorders . As a building block, this compound can be utilized in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity. Researchers can functionalize its amine group to develop potential agonists or antagonists, aiding in the deciphering of complex biological pathways and mechanisms of action through computational studies and molecular dynamic simulations . The strict enantiopurity of the (R)-configured aminoethyl group is critical for ensuring specific and high-affinity interactions with biological targets, making this compound a precise tool for advanced investigative work. This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, animals, or as a component in diagnostic or therapeutic products.

Properties

IUPAC Name

1-[4-(1-aminoethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(10)9-3-5-11(6-4-9)8(2)12/h7,9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZZPKJFKHGXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one typically involves the reaction of piperidine with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of 1-chloro-2-aminoethane as the aminoethylating agent, which reacts with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or halides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidin-1-yl ethan-1-one derivatives. Below is a detailed comparison with key analogs, focusing on structural features, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Evidence ID
1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one C₉H₁₇N₂O (inferred) ~169.24 (estimated) (R)-1-aminoethyl at C4, acetyl at C1 Potential chiral intermediate in drug discovery; stereochemistry may enhance target selectivity
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one C₁₁H₁₈N₄O 222.29 Pyrazole ring at C4 Investigated for kinase inhibition; pyrazole enhances heterocyclic interactions
1-(4-Acetylpiperidino)ethan-1-one (1,4-diacetylpiperidine) C₉H₁₅NO₂ 169.22 Acetyl groups at C1 and C4 Used as a building block in organic synthesis; lacks amino functionality
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one C₁₃H₁₉N₃O 233.31 Aminomethylphenyl-piperazine hybrid Explored in CNS drug development; piperazine enhances solubility
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride C₁₂H₂₅Cl₂N₃O 298.25 Piperidine-piperidine diamine Potential protease inhibitor; dihydrochloride salt improves stability
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one C₁₉H₂₀N₂O₂S 348.44 Isoxazole-thiazole-piperidine hybrid Patented as a fungicide; heterocycles confer antifungal activity

Key Observations:

Heterocyclic substituents (e.g., pyrazole in , isoxazole-thiazole in ) expand π-π stacking and receptor-binding capabilities, making these analogs suitable for kinase inhibition or antifungal applications.

Stereochemical Specificity: The (1R)-configuration of the aminoethyl group distinguishes the target compound from racemic analogs. Enantiopure derivatives often exhibit superior pharmacokinetic profiles, as seen in antiparkinsonian agents like solangeprasum (a related piperidine-ethanone with fluorophenoxy and oxolane substituents) .

Applications: Agrochemicals: Derivatives with bulky aromatic substituents (e.g., isoxazole-thiazole in ) are optimized for crop protection due to their fungicidal activity. Medicinal Chemistry: Amino- or aminomethyl-substituted analogs (e.g., ) are prioritized in CNS drug discovery for their ability to cross the blood-brain barrier.

Biological Activity

1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one, also known as a piperidine derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring substituted with an aminoethyl group and an ethanone moiety, contributing to its unique pharmacological properties. The focus of this article is to detail the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H18_{18}N2_2O
  • Molar Mass : 170.25 g/mol
  • CAS Number : 1268522-23-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. Studies suggest that it modulates the activity of receptors involved in mood regulation and cognition, potentially offering therapeutic benefits for conditions such as depression and anxiety.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic functions within the microorganisms.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy in inhibiting the proliferation of cancer cell lines such as HepG2 (human liver cancer) with IC50_{50} values indicating significant cytotoxicity . The compound's ability to induce apoptosis in cancer cells further supports its potential as a therapeutic agent.

Research Findings and Case Studies

StudyFocusFindings
Biological activity overviewDemonstrated antimicrobial and anticancer properties; interaction with molecular targets leads to physiological effects.
PubMedMultikinase inhibitionIdentified as a scaffold for developing inhibitors targeting VEGFR-2, ERK-2, and Abl-1 kinases; showed anti-proliferative effects on HepG2 cells.
Mechanism explorationModulates neurotransmitter receptors; influences mood and cognition-related pathways.

Synthesis and Industrial Production

The synthesis of this compound typically involves acylation reactions using piperidine derivatives with acetic anhydride or similar reagents under controlled conditions. Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions.

Q & A

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Guidelines :
  • PPE : Wear nitrile gloves and safety goggles due to acute toxicity (Category 4 for oral/dermal exposure) .
  • Ventilation : Use fume hoods to avoid inhalation risks (LC₅₀ > 2.5 mg/L in rodents) .

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